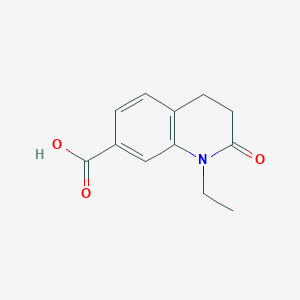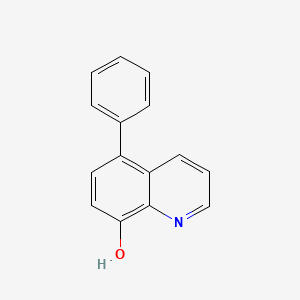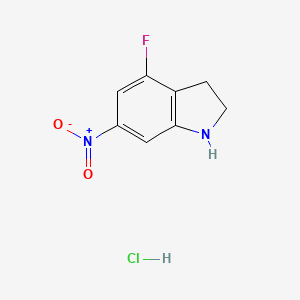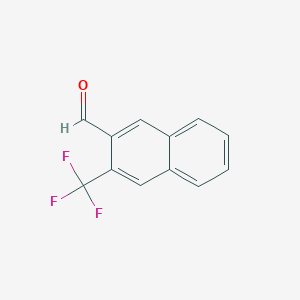
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is an organic compound belonging to the class of carbamates. It contains a tert-butyl group, a pyrazin-2-yl group, a methyl group attached to the pyrazine ring at position 5, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate can be synthesized through the reaction of 2-amino-5-methylpyrazine with tert-butyl chloroformate. The reaction is typically carried out at room temperature and takes several hours to complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of standard organic synthesis techniques, including the use of appropriate solvents and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The carbamate bond in tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is susceptible to hydrolysis, resulting in the formation of tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.
Substitution: The methyl group on the pyrazine ring can potentially be replaced by other groups through appropriate chemical reactions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents or nucleophiles.
Major Products
Hydrolysis: tert-Butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine.
Substitution: Varies based on the substituent introduced.
Applications De Recherche Scientifique
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is used in various scientific research fields due to its unique properties:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism by which tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate functional group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (5-methylpyrazin-2-yl)carbamate: Similar structure but lacks the methyl group on the pyrazine ring.
tert-Butyl (4-methylpyridin-2-yl)carbamate: Contains a pyridine ring instead of a pyrazine ring.
tert-Butyl (5-bromopyrimidin-2-yl)methyl)carbamate: Contains a bromine atom on the pyrimidine ring.
Uniqueness
tert-Butyl ((5-methylpyrazin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups and the presence of a methyl group on the pyrazine ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
tert-butyl N-[(5-methylpyrazin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-13-9(6-12-8)7-14-10(15)16-11(2,3)4/h5-6H,7H2,1-4H3,(H,14,15) |
Clé InChI |
YPCAGIIXKPBAAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)


![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)






